molecular formula C9H14O B13512930 (1-Methoxyprop-2-yn-1-yl)cyclopentane

(1-Methoxyprop-2-yn-1-yl)cyclopentane

Cat. No.: B13512930
M. Wt: 138.21 g/mol
InChI Key: RVJQJNAKJLEZQQ-UHFFFAOYSA-N
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Description

(1-Methoxyprop-2-yn-1-yl)cyclopentane is a cyclopentane derivative featuring a methoxy-substituted propargyl group (1-methoxyprop-2-yn-1-yl) attached to the cyclopentane ring. This structure combines the rigidity of the cyclopentane core with the reactivity of an alkyne and the polarity of a methoxy group. Cyclopentane derivatives are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their tunable physicochemical properties .

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-methoxyprop-2-ynylcyclopentane

InChI

InChI=1S/C9H14O/c1-3-9(10-2)8-6-4-5-7-8/h1,8-9H,4-7H2,2H3

InChI Key

RVJQJNAKJLEZQQ-UHFFFAOYSA-N

Canonical SMILES

COC(C#C)C1CCCC1

Origin of Product

United States

Preparation Methods

The synthesis of (1-Methoxyprop-2-yn-1-yl)cyclopentane typically involves the alkylation of cyclopentane with a methoxypropynyl halide under basic conditions. One common method includes the use of propargyl bromide and sodium hydroxide in a phase-transfer catalysis system . The reaction is carried out in a solvent such as toluene, which facilitates the transfer of the reactants between phases, leading to the formation of the desired product.

Chemical Reactions Analysis

(1-Methoxyprop-2-yn-1-yl)cyclopentane undergoes various chemical reactions, including:

Scientific Research Applications

(1-Methoxyprop-2-yn-1-yl)cyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methoxyprop-2-yn-1-yl)cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropynyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key cyclopentane derivatives and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Hazards/Precautions References
(1-Methoxyprop-2-yn-1-yl)cyclopentane Methoxypropargyl C₉H₁₂O High reactivity (alkyne), polar Likely flammable; handle with care
(Prop-2-yn-1-ylsulfanyl)carbonitrile Propargyl sulfanyl, nitrile C₄H₃NS Reactive (nitrile, sulfur) Avoid inhalation/skin contact
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde Hydroxypropan-2-yl, methyl, carbaldehyde C₁₁H₁₈O₂ Aldehyde for crosslinking Limited toxicity data
Isopropylcyclopentane Isopropyl C₈H₁₆ Non-polar, hydrophobic Flammable
(1S,2S)-1-prop-1-en-2-yl-2-prop-2-enylcyclopentane Alkenyl groups C₁₁H₁₈ Potential polymer precursor Not classified

Biological Activity

(1-Methoxyprop-2-yn-1-yl)cyclopentane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in research and medicine, drawing from diverse studies and sources.

The chemical structure of this compound can be represented by the following properties:

PropertyValue
CAS Number 2639449-43-5
Molecular Formula C8H10O
Molecular Weight 138.16 g/mol
IUPAC Name This compound

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have explored the antimicrobial potential of this compound. It has shown efficacy against several bacterial strains, suggesting its role as a candidate for developing new antimicrobial agents. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

Preliminary investigations highlight its potential as an anticancer agent. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The compound appears to inhibit cell proliferation by interfering with the cell cycle.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as those regulating cell division and apoptosis.
  • Receptor Modulation : It has been suggested that this compound can bind to receptors on the surface of cells, influencing signaling pathways that control cellular responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent in treating infections.

Study 2: Anticancer Potential

In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting effective induction of programmed cell death.

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